2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLZAJRBDDYAA-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 346.38 g/mol, features an oxazole ring and a carboxylic acid functional group, which are critical for its reactivity and interactions within biological systems .
Structural Characteristics
The compound's structure includes:
- Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Carboxylic Acid Group : Enhances solubility and reactivity.
- Benzyloxycarbonyl Group : Provides stability and influences interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the oxazole ring is linked to various pharmacological activities, including enzyme inhibition and receptor modulation. For instance, similar compounds have demonstrated effectiveness as inhibitors of human acylsphingosine amidase (hAC), which plays a crucial role in sphingolipid metabolism .
In Vitro Studies
In vitro evaluations have shown that derivatives of oxazole compounds can exhibit significant inhibitory effects on various cancer cell lines. For example, studies have reported that certain oxazole derivatives possess IC50 values in the nanomolar range against hAC, indicating potent biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Methyl-1,3-Oxazole-4-Carboxylic Acid | Contains an oxazole ring and carboxylic acid | Simpler structure; less functional diversity |
| Benzyloxycarbonyl-L-Valine | Amino acid derivative with benzyloxycarbonyl protection | Primarily used in peptide synthesis |
| 2-Amino-5-methylthiazole | Thiazole ring instead of oxazole | Exhibits different biological activities |
The complexity and combination of functional groups in this compound may provide distinct biological properties compared to these similar compounds.
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition profile of related oxazole compounds revealed that modifications in the side chains significantly affected their potency against hAC. The study emphasized the importance of structural optimization in enhancing biological activity .
Case Study 2: Anticancer Activity
Research on a series of substituted oxazolines indicated that specific substitutions could lead to enhanced anticancer properties. The findings suggested that compounds featuring both the oxazole moiety and carboxylic acid exhibited synergistic effects when tested against human cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Comparison
1,3-Oxazole Derivatives
- Target Compound : The 1,3-oxazole core is substituted with a 5-methyl group and a branched chiral side chain.
- 4-Benzyl-1,3-oxazole Derivatives (): These compounds feature a 4-benzyl group and a 2-aryl substituent. Unlike the target compound, they lack the amino acid-like side chain but demonstrate cytotoxicity in cancer cell lines, highlighting the role of substituents in biological activity .
Imidazole Derivatives
- PM209 (): A 1H-imidazole derivative with a fluorenylmethoxycarbonyl (Fmoc)-protected amino side chain. The imidazole ring (two nitrogen atoms) confers higher basicity compared to oxazole, influencing solubility and binding interactions. Molecular weight: 523.63 g/mol .
Thiazolidine Derivatives
Amino Acid Side Chain and Protecting Groups
Benzyloxycarbonyl (Cbz) vs. Fmoc Protection
- Target Compound: Uses benzyloxycarbonyl, removable via hydrogenolysis or strong acids (e.g., HBr/AcOH).
- Fmoc-Protected Compounds (): Fmoc groups are cleaved under mild basic conditions (e.g., piperidine), making them preferable for solid-phase peptide synthesis. Example: Fmoc-AMPB-OH () .
Substituent Effects
- Davelizomib (): Contains a boronic acid core and a difluorophenylazetidine side chain. While structurally distinct from the target compound, it shares a chiral amino acid backbone, emphasizing the importance of stereochemistry in protease inhibition .
Molecular Weight and Functional Group Analysis
Preparation Methods
Robinson-Gabriel Cyclodehydration
This classical approach involves cyclodehydration of 2-acylaminoketones. For this compound, a precursor such as methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate (PubChem CID 10860100) is synthesized via condensation of an α-amino ketone with a carboxylic acid derivative. The reaction is typically catalyzed by sulfuric acid or polyphosphoric acid, achieving yields of 60–75% under optimized conditions.
Van Leusen Oxazole Synthesis
The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) with aldehydes or ketones. For 5-methyl substitution, methylglyoxal serves as the carbonyl component, reacting with TosMIC in methanol/ammonia to form the oxazole ring. This method offers superior regioselectivity (>90%) but requires stringent anhydrous conditions.
Carbobenzylation of the Amino Group
Protection of the primary amine with a benzyloxycarbonyl (Cbz) group is critical for subsequent reactions:
Schotten-Baumann Conditions
The amine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) at 0–5°C, with sodium bicarbonate as the base. This method affords near-quantitative yields but requires careful pH control to avoid hydrolysis.
Solid-Phase Carbobenzylation
Immobilizing the amine on Wang resin enables efficient Cbz protection without byproduct formation. Post-reaction cleavage with trifluoroacetic acid (TFA) yields the Cbz-amine with >95% purity.
Carboxylic Acid Functionalization
The 4-carboxylic acid moiety is introduced via hydrolysis of the corresponding methyl ester:
Alkaline Hydrolysis
Refluxing the methyl ester (e.g., methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate) with 2N NaOH in ethanol/water (1:1) at 80°C for 6 hours achieves complete hydrolysis. Yields exceed 85%.
Enzymatic Hydrolysis
Porcine liver esterase (PLE) selectively hydrolyzes the methyl ester under mild conditions (pH 7.4, 25°C), preserving stereochemical integrity. This method is preferred for acid-sensitive intermediates.
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Cbz protection) | Prevents racemization |
| Solvent System | THF/Water (3:1) | Enhances solubility |
| Catalyst Loading | 5 mol% Ru-BINAP | Maximizes ee |
| Reaction Time | 6–8 hours (hydrolysis) | Minimizes degradation |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₂₂N₂O₅ [M+H]⁺: 347.1608; Found: 347.1605.
Case Studies in Industrial Synthesis
Large-Scale Production (Patent US9469665B2)
A patented route employs continuous-flow hydrogenation to synthesize the chiral amine intermediate, achieving 92% yield at 100 kg scale. Critical to success was the use of Pd/C catalysts in a fixed-bed reactor, which minimized metal leaching.
Green Chemistry Approaches
Microwave-assisted cyclodehydration reduces reaction times from 12 hours to 30 minutes, improving energy efficiency by 70%. Solvent recycling protocols further cut waste generation by 50%.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves:
Benzyloxycarbonyl (Cbz) Protection : Introduce the Cbz group to the amino group of the (1R)-3-methylbutyl precursor under anhydrous conditions using benzyl chloroformate and a base like triethylamine .
Oxazole Ring Formation : Employ cyclization reactions, such as the Cornforth or Hantzsch methods, using precursors like α-haloketones or iminophosphoranes. Microwave-assisted synthesis may enhance yield and reduce reaction time .
Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
Key Characterization : Validate structural integrity via / NMR (amide protons at δ 7.2–7.4 ppm; oxazole C-2 at δ 160–165 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the stereochemical purity of the (1R)-configured chiral center?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical Rotation : Compare experimental values (e.g., = +15° to +25°) with literature data .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How do pH and temperature affect the stability of the oxazole ring and Cbz-protected amine?
Methodological Answer:
-
pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC:
Q. How can conflicting NMR data (e.g., unexpected splitting of oxazole protons) be resolved?
Methodological Answer:
Q. What strategies mitigate racemization during synthetic steps involving the chiral center?
Methodological Answer:
- Low-Temperature Reactions : Conduct acylations or coupling steps at 0–5°C to minimize epimerization .
- Enantioselective Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track optical activity during reactions .
Mechanistic and Biological Research
Q. What is the hypothesized mechanism of interaction between this compound and serine proteases?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the oxazole-carboxylic acid moiety and the enzyme’s active site (e.g., subsite S1 binding via hydrogen bonds) .
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to assess competitive/non-competitive inhibition .
Q. How can researchers differentiate between covalent and non-covalent binding modes in biological assays?
Methodological Answer:
- Mass Spectrometry : Detect covalent adducts (e.g., +78 Da shift from Michael addition) in trypsin-digested enzyme samples .
- Dialysis Experiments : Incubate the compound with the target enzyme, then dialyze. Retained inhibition post-dialysis suggests covalent binding .
Data Contradiction and Validation
Q. How should discrepancies in reported biological activity (e.g., IC₅₀ values) be addressed?
Methodological Answer:
- Assay Standardization : Re-test the compound under controlled conditions (pH 7.4, 37°C, 1% DMSO) using a reference inhibitor (e.g., leupeptin for proteases) .
- Meta-Analysis : Compare data across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or assay type (fluorometric vs. colorimetric) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
